molecular formula C21H23ClN2O2 B2937685 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-21-8

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2937685
CAS No.: 941954-21-8
M. Wt: 370.88
InChI Key: IKSABSQIWLVYSS-UHFFFAOYSA-N
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Description

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941954-21-8) is a synthetic organic compound with a molecular formula of C21H23ClN2O2 and a molecular weight of 370.9 g/mol . This benzamide derivative features a tetrahydroquinolinone scaffold, a structure class that has demonstrated significant value in medicinal chemistry research. Notably, substituted tetrahydroquinolin compounds have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme considered a promising target for oncology therapeutics . The structural motif of a halogenated benzamide linked to a nitrogen-containing heterocycle is commonly employed in the design of enzyme inhibitors, as it can mimic natural substrates and effectively bind to enzymatic active sites . This makes this compound a critical building block for researchers investigating new pathways in cancer immunotherapy and other immune-related disorders. It is supplied as a high-purity compound for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSABSQIWLVYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: The starting material, 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving an appropriate precursor such as aniline and a ketone under acidic conditions.

    Chlorination: The tetrahydroquinoline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Amidation: The chlorinated intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key structural elements—a tetrahydroquinolin core, a benzamide substituent, and an alkyl chain—are shared with several analogs. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Tetrahydroquinolin Core Benzamide Substituents Molecular Formula Molecular Weight Potential Applications
4-Chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Target) 1-isopentyl, 2-oxo 4-chlorophenyl Inferred C₂₁H₂₂ClN₂O₂ ~376.9 Catalysis, agrochemicals (inferred)
2-Chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 1-propyl, 2-oxo 2-chloro-4-fluorophenyl C₁₉H₁₈ClFN₂O₂ 360.8 Not specified
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide 1-benzyl, 2-oxo 2,4-difluorophenyl C₂₃H₁₈F₂N₂O₂ 392.4 Not specified
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 1-(4-methoxybenzenesulfonyl), 2-oxo 2-chloro-6-fluorophenyl C₂₃H₂₀ClFN₂O₄S 474.9 Not specified

Key Comparative Analysis

Molecular Weight and Physicochemical Properties

  • The target compound’s inferred molecular weight (~376.9 g/mol) places it between (360.8 g/mol) and (392.4 g/mol). Higher molecular weight in (474.9 g/mol) is attributed to the sulfonyl group, which may reduce bioavailability but enhance thermal stability.
  • Data on melting/boiling points and solubility are unavailable (N/A) for most analogs, highlighting a gap in experimental characterization.

Q & A

Basic Questions

Q. How is 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide synthesized, and what spectroscopic methods are used for its characterization?

  • Methodology : The compound can be synthesized via a multi-step route involving the formation of the tetrahydroquinolin core followed by benzamide coupling. For structural analogs, synthesis typically employs thiourea intermediates and benzoyl chloride derivatives under reflux conditions . Characterization involves FT-IR (to confirm carbonyl and amide groups), 1H/13C-NMR (to verify substitution patterns and isopentyl integration), and mass spectrometry (for molecular weight confirmation). X-ray crystallography (using programs like SHELXL ) may resolve stereochemical ambiguities.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications : The benzamide scaffold is explored for pharmacophore development , particularly targeting enzymes or receptors due to its hydrogen-bonding capacity. Structural analogs have shown potential in agrochemical research (e.g., insecticidal activity) and material science (thermal stability) .

Q. Which analytical techniques are critical for confirming molecular structure and purity?

  • Techniques :

  • NMR spectroscopy (1H/13C) to map proton environments and carbon frameworks.
  • HPLC-MS for purity assessment and detection of byproducts.
  • Single-crystal X-ray diffraction (via SHELX ) for absolute configuration determination.
  • Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

  • Approach : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling) require controlled reaction screens (varying ligands, bases, solvents) and GC-MS analysis to quantify biphenyl conversion rates . Statistical tools (e.g., ANOVA) can isolate variables affecting yield, while DFT calculations model electronic effects of substituents (chloro, isopentyl) on catalytic intermediates.

Q. How do computational tools like SHELX or Mercury assist in structural analysis?

  • Computational Methods :

  • SHELXL refines crystallographic data, addressing disorder or twinning in crystal structures .
  • Mercury (Materials Module) identifies intermolecular interactions (e.g., π-π stacking, H-bonding) and calculates packing similarity to predict polymorphism . Void analysis in Mercury assesses potential for solvate formation .

Q. What methodological approaches determine the stability of N-(hydroxymethyl)benzamide derivatives under aqueous conditions?

  • Kinetic Studies : Pseudo-first-order rate constants are measured via pH-stat titration or UV-Vis spectroscopy , with catalysis by H3O+/OH− quantified using Eyring plots. For analogs like 4-chloro-N-(hydroxymethyl)benzamide, breakdown products (e.g., formaldehyde) are monitored via HPLC or 13C-NMR .

Q. How does functional group variation (e.g., isopentyl, chloro) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Chloro substituents enhance electrophilicity, improving receptor binding (e.g., PPARδ antagonism in analogs ).
  • Isopentyl groups increase lipophilicity, affecting membrane permeability (logP calculations via ChemAxon). Biological assays (e.g., enzyme inhibition) compare analogs like Fluazuron (trifluoromethyl variant) to isolate functional group contributions .

Q. What are the challenges in achieving high yields during tetrahydroquinolin-based benzamide synthesis?

  • Optimization Strategies :

  • Protecting groups (e.g., Boc) prevent side reactions at the tetrahydroquinolin nitrogen.
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
  • Catalytic systems (e.g., Pd/Cu for Ullmann coupling) enhance benzamide coupling efficiency .

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